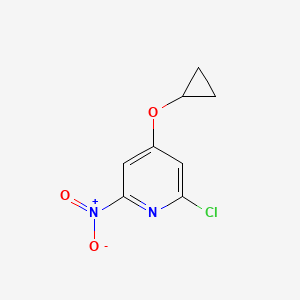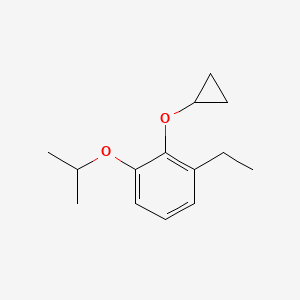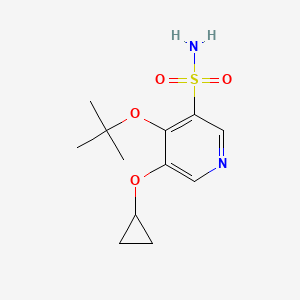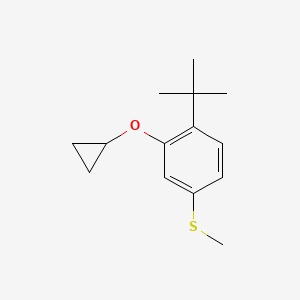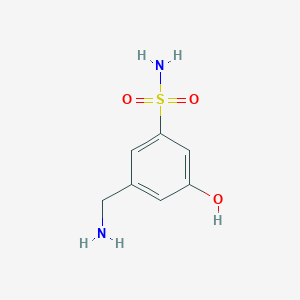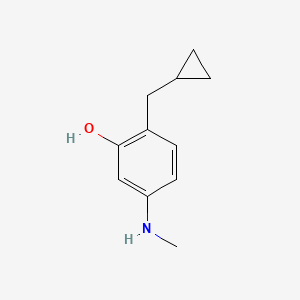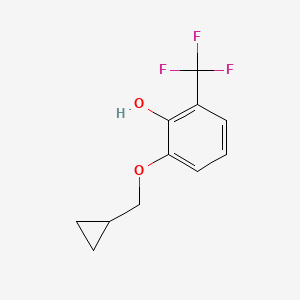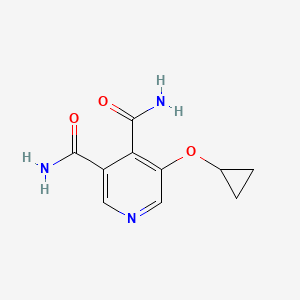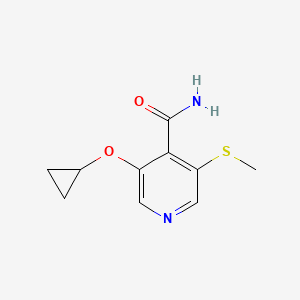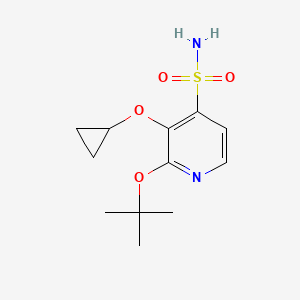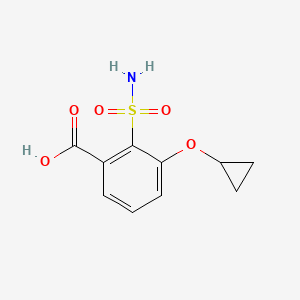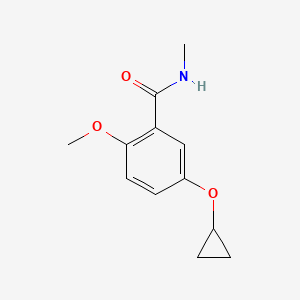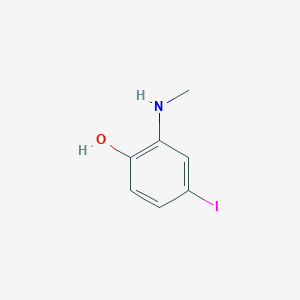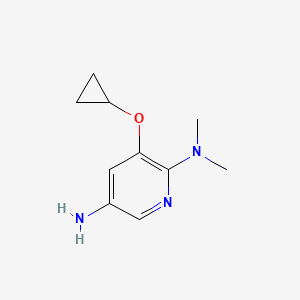
3-Cyclopropoxy-N2,N2-dimethylpyridine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,5-DIAMINE is a chemical compound with the molecular formula C10H15N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, along with two dimethylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,5-DIAMINE typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
Dimethylation: The dimethylamino groups can be introduced through a reductive amination reaction using formaldehyde and dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,5-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Cyclopropyl alcohol in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,5-DIAMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,5-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,4-DICARBOXAMIDE: Similar structure but with carboxamide groups.
3-CYCLOPROPOXY-N2,N5-DIMETHYLPYRIDINE-2,5-DICARBOXAMIDE: Contains carboxamide groups instead of dimethylamino groups.
Uniqueness
3-CYCLOPROPOXY-2-N,2-N-DIMETHYLPYRIDINE-2,5-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-N,2-N-dimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C10H15N3O/c1-13(2)10-9(14-8-3-4-8)5-7(11)6-12-10/h5-6,8H,3-4,11H2,1-2H3 |
InChI Key |
AWPFZOHBMDQWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


